(4-Methylisoquinolin-1-yl)methanol
Description
Properties
CAS No. |
35967-11-4 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 |
IUPAC Name |
(4-methylisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-6-12-11(7-13)10-5-3-2-4-9(8)10/h2-6,13H,7H2,1H3 |
InChI Key |
BNFVEOHEPDSYKN-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=CC=CC=C12)CO |
Canonical SMILES |
CC1=CN=C(C2=CC=CC=C12)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with 1-(4-Methylphenyl)-1-propanol
Structural Differences :
- Core Structure: (4-Methylisoquinolin-1-yl)methanol features a bicyclic isoquinoline ring, whereas 1-(4-Methylphenyl)-1-propanol (CAS: 25574-04-3) has a monocyclic 4-methylphenyl group attached to a three-carbon alcohol chain .
- Functional Groups : The former has a hydroxymethyl (-CH2OH) group, while the latter has a secondary alcohol (-CH(OH)CH2CH3).
Property Differences :
However, the shorter alcohol chain in this compound likely reduces lipophilicity compared to 1-(4-Methylphenyl)-1-propanol .
Comparison with Methanol and Ethanol
Functional Group Analysis :
- Methanol (CH3OH): A simple alcohol with high polarity, low boiling point (64.7°C), and high toxicity due to metabolic conversion to formic acid .
- Ethanol (C2H5OH): Less toxic than methanol, with a higher boiling point (78.37°C) and broader industrial applications .
Relevance to this compound:
- The hydroxymethyl group in the target compound shares methanol’s polarity but is constrained by the aromatic ring, reducing volatility. Toxicity risks may persist if metabolic cleavage releases free methanol.
- Compared to ethanol, the compound’s bicyclic structure significantly alters reactivity and solubility.
Preparation Methods
Friedel-Crafts Acylation for Intermediate Synthesis
The Friedel-Crafts acylation is a cornerstone for constructing aromatic ketones, which serve as precursors to isoquinoline derivatives. In the context of (4-Methylisoquinolin-1-yl)methanol, homoveratrylamine (3,4-dimethoxyphenethylamine) is acylated with carboxylic acids or anhydrides in the presence of polyphosphoric acid (PPA) to yield ketoamides. For example, reacting homoveratrylamine with acetic anhydride in PPA produces a ketoamide intermediate, which is subsequently reduced and cyclized.
Key Reaction Parameters
- Catalyst : Polyphosphoric acid (PPA) at 80–100°C.
- Yield : 85–90% for ketoamide formation.
- Mechanism : Electrophilic aromatic substitution followed by intramolecular cyclization.
This method’s efficiency is attributed to PPA’s dual role as a Lewis acid catalyst and dehydrating agent, facilitating both acylation and cyclization steps.
Reduction and Cyclization to Isoquinoline Core
The ketoamide intermediate undergoes reduction with sodium borohydride (NaBH₄) in methanol, yielding a secondary alcohol. Subsequent cyclization using p-toluenesulfonic acid (PTSA) in dichloromethane at room temperature completes the isoquinoline skeleton. For this compound, introducing a methyl group at the 4-position requires careful selection of the acylating agent (e.g., methyl-substituted carboxylic acids).
Grignard Reagent-Mediated Alkylation
Introduction of Methyl Groups via Organomagnesium Reagents
Grignard reagents are instrumental in introducing alkyl substituents to the isoquinoline framework. For instance, treating a ketoamide intermediate with methylmagnesium bromide (CH₃MgBr) forms a tertiary alcohol, which is then dehydrated and cyclized. This approach enables precise placement of the methyl group at the 4-position.
Example Protocol
Optimization for Methanol Substituent
To introduce the hydroxymethyl group at the 1-position, formylation followed by reduction is employed. For example, Vilsmeier-Haack formylation of 4-methylisoquinoline generates an aldehyde intermediate, which is reduced using NaBH₄ or lithium aluminum hydride (LiAlH₄) to yield the primary alcohol.
Pictet-Spengler Reaction Variations
Classical and Modified Approaches
The Pictet-Spengler reaction, traditionally used for tetrahydroisoquinoline synthesis, has been adapted for isoquinoline derivatives. Condensing phenethylamine analogs with aldehydes or ketones under acidic conditions forms the heterocyclic core. However, ketones typically exhibit lower reactivity, necessitating modified conditions.
Innovative Modifications
Application to this compound
A plausible route involves condensing 4-methylphenethylamine with glyoxylic acid to form a tetrahydroisoquinoline intermediate, followed by oxidation and reduction steps to install the hydroxymethyl group.
Patent-Derived Industrial-Scale Syntheses
Large-Scale Cyclization and Purification
Patent US8883805B2 outlines a high-yield process for related isoquinoline derivatives, emphasizing solvent selection and crystallization. For this compound, analogous steps include:
Crystallization and Polymorph Control
Patent EP1532149B1 highlights the importance of solvent mixtures (e.g., ethanol and TBME) in obtaining high-purity amorphous or crystalline forms. For instance, recrystallization from ethanol/TBME at 0–5°C yields >99% pure product.
Comparative Analysis of Methodologies
Q & A
Q. What advanced applications could exploit the unique properties of this compound?
- Methodological Answer :
- Drug Discovery : SAR studies targeting kinase inhibition (e.g., anti-cancer activity) using high-throughput screening.
- Materials Science : Incorporation into metal-organic frameworks (MOFs) for catalytic or sensing applications.
- Bioconjugation : Hydroxyl group functionalization for antibody-drug conjugates (ADCs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
